Cas no 201292-99-1 (Acetyl-O-tert-butyl-L-tyrosine)

Acetyl-O-tert-butyl-L-tyrosine is a protected derivative of L-tyrosine, featuring an acetyl group at the amino terminus and a tert-butyl ether at the phenolic hydroxyl. This modification enhances stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and pharmaceutical research. The tert-butyl group provides steric protection, preventing unwanted side reactions during coupling steps, while the acetyl group simplifies handling by reducing racemization risks. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols ensures efficient incorporation into complex peptide sequences. This compound is particularly useful in producing tyrosine-containing peptides with high purity and controlled reactivity.
Acetyl-O-tert-butyl-L-tyrosine structure
201292-99-1 structure
Product name:Acetyl-O-tert-butyl-L-tyrosine
CAS No:201292-99-1
MF:C15H21NO4
MW:279.33154
MDL:MFCD00236772
CID:240871
PubChem ID:7019616

Acetyl-O-tert-butyl-L-tyrosine Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,N-acetyl-O-(1,1-dimethylethyl)-
    • Ac-Tyr(tBu)-OH
    • Acetyl-O-tert-butyl-L-tyrosine
    • ACETYL-O-T-BUTYL-L-TYROSINE
    • AC-TYROSINE(TBU)-OH
    • (S)-2-Acetamido-3-(4-(tert-butoxy)phenyl)propanoic acid
    • (2S)-3-[4-(TERT-BUTOXY)PHENYL]-2-ACETAMIDOPROPANOIC ACID
    • CS-0154015
    • (2S)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid
    • EN300-7360930
    • DS-7554
    • 201292-99-1
    • D95665
    • L-Tyrosine, N-acetyl-O-(1,1-dimethylethyl)-
    • MFCD00236772
    • AKOS025289465
    • N-Acetyl-O-(1,1-dimethylethyl)-L-tyrosine; Ac-Tyr(tBu)-OH
    • MDL: MFCD00236772
    • Inchi: InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m0/s1
    • InChI Key: JLNUTWJSFBIAAS-ZDUSSCGKSA-N
    • SMILES: CC(N[C@H](C(O)=O)CC1=CC=C(OC(C)(C)C)C=C1)=O

Computed Properties

  • Exact Mass: 279.14700
  • Monoisotopic Mass: 279.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6A^2
  • XLogP3: 1.1

Experimental Properties

  • PSA: 75.63000
  • LogP: 2.38660

Acetyl-O-tert-butyl-L-tyrosine Security Information

  • Storage Condition:2-8°C

Acetyl-O-tert-butyl-L-tyrosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB312218-1 g
Ac-Tyr(tBu)-OH, 95%; .
201292-99-1 95%
1g
€93.00 2023-04-26
Chemenu
CM251076-10g
Ac-Tyr(tBu)-OH
201292-99-1 95%
10g
$236 2022-06-12
Chemenu
CM251076-10g
Ac-Tyr(tBu)-OH
201292-99-1 95%
10g
$236 2021-06-09
abcr
AB312218-25 g
Ac-Tyr(tBu)-OH, 95%; .
201292-99-1 95%
25g
€620.00 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A34930-10g
Ac-Tyr(tBu)-OH
201292-99-1 97%
10g
¥1526.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A34930-1g
Ac-Tyr(tBu)-OH
201292-99-1 97%
1g
¥91.0 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A34930-5g
Ac-Tyr(tBu)-OH
201292-99-1 97%
5g
¥902.0 2023-09-09
Chemenu
CM251076-5g
Ac-Tyr(tBu)-OH
201292-99-1 95%
5g
$171 2021-06-09
Chemenu
CM251076-5g
Ac-Tyr(tBu)-OH
201292-99-1 95%
5g
$171 2022-06-12
Enamine
EN300-7360930-2.5g
(2S)-3-[4-(tert-butoxy)phenyl]-2-acetamidopropanoic acid
201292-99-1
2.5g
$754.0 2023-05-24

Acetyl-O-tert-butyl-L-tyrosine Related Literature

Additional information on Acetyl-O-tert-butyl-L-tyrosine

Comprehensive Guide to Acetyl-O-tert-butyl-L-tyrosine (CAS No. 201292-99-1): Properties, Applications, and Industry Insights

Acetyl-O-tert-butyl-L-tyrosine (CAS No. 201292-99-1) is a specialized modified amino acid derivative widely utilized in pharmaceutical research, peptide synthesis, and biochemical studies. This compound, characterized by its acetyl and tert-butyl protective groups, plays a pivotal role in enhancing the stability and bioavailability of peptide-based therapeutics. Its unique structure makes it a valuable building block for drug development, particularly in targeted therapies and enzyme inhibition applications.

In recent years, the demand for Acetyl-O-tert-butyl-L-tyrosine has surged due to its relevance in peptide drug discovery, a field gaining traction amid the rise of personalized medicine and biologics. Researchers frequently search for "CAS 201292-99-1 solubility" or "Acetyl-O-tert-butyl-L-tyrosine synthesis protocol," reflecting its technical significance. The compound’s protecting groups allow selective reactions during solid-phase peptide synthesis (SPPS), a technique dominating modern peptide production.

The molecular formula of Acetyl-O-tert-butyl-L-tyrosine (C15H21NO4) ensures compatibility with organic solvents like DMF and dichloromethane, critical for laboratory workflows. Its tert-butyl ether moiety provides steric hindrance, preventing unwanted side reactions—a feature often highlighted in queries such as "how to deprotect O-tert-butyl-tyrosine." This specificity aligns with trends in green chemistry, where efficient protecting group strategies reduce waste.

Beyond pharmaceuticals, Acetyl-O-tert-butyl-L-tyrosine is explored in nutraceutical formulations, addressing consumer interest in bioactive peptides for metabolic health. Searches like "tyrosine derivatives in supplements" underscore this crossover. Analytical methods such as HPLC and LC-MS are essential for purity verification, a topic frequently discussed in peer-reviewed journals and patent filings.

Regulatory compliance for CAS 201292-99-1 adheres to GMP standards, ensuring its suitability for clinical-grade applications. The compound’s chiral purity (>98% enantiomeric excess) is crucial for avoiding immunogenic responses, a concern in biopharmaceutical manufacturing. This aligns with industry shifts toward high-fidelity synthesis and quality-by-design (QbD) principles.

Innovations in continuous flow chemistry have further optimized the production of Acetyl-O-tert-butyl-L-tyrosine, reducing costs and improving scalability—a response to the growing market for generic peptide APIs. Environmental, social, and governance (ESG) metrics now drive supplier selection, with emphasis on sustainable sourcing of raw materials like L-tyrosine.

In summary, Acetyl-O-tert-butyl-L-tyrosine (CAS No. 201292-99-1) exemplifies the intersection of organic chemistry and biomedical innovation. Its applications span from drug discovery to functional ingredients, supported by rigorous analytical validation and evolving synthetic methodologies. As the peptide therapeutics market expands, this compound will remain a cornerstone of precision medicine development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:201292-99-1)Acetyl-O-tert-butyl-L-tyrosine
A1178377
Purity:99%
Quantity:25g
Price ($):367.0